

A Spectroscopic Guide to Ferrocenoyl Chloride and Its Synthetic Precursors

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Compound of Interest

Compound Name: *Ferrocenoyl chloride*

Cat. No.: *B8677860*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key reagents is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectroscopic properties of **ferrocenoyl chloride** and its precursors, ferrocene and ferrocenecarboxylic acid, supported by experimental data and detailed synthetic protocols.

This document serves as a comprehensive reference, summarizing the key infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic data for these critical organometallic compounds. The information presented is intended to facilitate seamless identification and differentiation, ensuring the integrity of synthetic pathways involving these ferrocene derivatives.

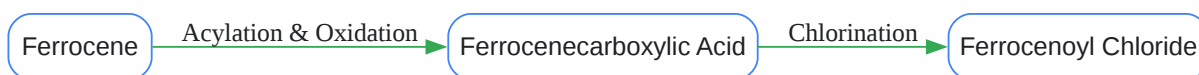
Spectroscopic Data Comparison

The following table summarizes the key spectroscopic features of ferrocene, ferrocenecarboxylic acid, and **ferrocenoyl chloride**, allowing for a direct comparison of their characteristic spectral signatures.

Spectroscopic Data	Ferrocene	Ferrocenecarboxylic Acid	Ferrocenoyl Chloride
IR (cm ⁻¹)	~3100 (C-H stretch, Cp), ~1411, ~1108, ~1002, ~811 (Cp ring modes)	~3100 (C-H stretch, Cp), ~1700 (C=O stretch), ~1450, ~1300, ~1100 (Cp ring modes)	~3100 (C-H stretch, Cp), ~1760 (C=O stretch, acid chloride)
¹ H NMR (δ, ppm)	~4.2 (s, 10H)	~4.2 (s, 5H), ~4.4 (t, 2H), ~4.8 (t, 2H), ~12.0 (br s, 1H)	~4.3 (s, 5H), ~4.7 (t, 2H), ~5.0 (t, 2H)
¹³ C NMR (δ, ppm)	~68	~69 (unsubst. Cp), ~70, ~72 (subst. Cp), ~95 (ipso-C), ~170 (C=O)	~70 (unsubst. Cp), ~71, ~73 (subst. Cp), ~98 (ipso-C), ~165 (C=O)
UV-Vis (nm)	~325, ~440	~330, ~450	Not readily available

Synthetic Pathway

The synthesis of **ferrocenoyl chloride** begins with the acylation of ferrocene to form ferrocenecarboxaldehyde, which is then oxidized to ferrocenecarboxylic acid. The final step involves the conversion of the carboxylic acid to the acid chloride.



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Figure 1. Synthetic route from ferrocene to **ferrocenoyl chloride**.

Experimental Protocols

Detailed methodologies for the synthesis of ferrocenecarboxylic acid and **ferrocenoyl chloride** are provided below, offering a practical guide for laboratory preparation.

Synthesis of Ferrocenecarboxylic Acid from Ferrocene

This two-step procedure involves the Friedel-Crafts acylation of ferrocene followed by a haloform reaction.

Step 1: Acetylation of Ferrocene

- In a round-bottom flask, dissolve ferrocene in acetic anhydride.
- Carefully add a catalytic amount of a Lewis acid, such as aluminum chloride or phosphoric acid, to the stirred solution.
- Heat the reaction mixture gently to facilitate the acylation process.
- Upon completion, quench the reaction by pouring the mixture over ice.
- Neutralize the solution with a suitable base, such as sodium bicarbonate.
- Extract the product, acetylferrocene, with an organic solvent (e.g., dichloromethane).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude acetylferrocene, which can be purified by column chromatography.

Step 2: Oxidation of Acetylferrocene to Ferrocenecarboxylic Acid

- Dissolve the purified acetylferrocene in a suitable solvent, such as a mixture of an alcohol and water.
- Add a solution of sodium hypochlorite or another suitable oxidizing agent.
- Heat the mixture to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the ferrocenecarboxylic acid.

- Collect the solid product by filtration, wash with cold water, and dry to obtain ferrocenecarboxylic acid.

Synthesis of Ferrocenoyl Chloride from Ferrocenecarboxylic Acid

This procedure outlines the conversion of the carboxylic acid to the more reactive acid chloride.

- In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place ferrocenecarboxylic acid.
- Add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, along with a catalytic amount of N,N-dimethylformamide (DMF).
- Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by the cessation of gas evolution (SO_2 or CO and CO_2).
- Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.
- The resulting crude **ferrocenoyl chloride** can be purified by recrystallization from a suitable solvent (e.g., hexane) to yield the final product.
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